molecular formula C10H10BrNO5 B13014941 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone CAS No. 33245-76-0

2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone

Katalognummer: B13014941
CAS-Nummer: 33245-76-0
Molekulargewicht: 304.09 g/mol
InChI-Schlüssel: CCDONIOLJZLXJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C10H10BrNO5 It is characterized by the presence of a bromo group, two methoxy groups, and a nitro group attached to a phenyl ring, along with an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone typically involves the bromination of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. One common method includes the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone with bromine in the presence of a suitable solvent such as chloroform at room temperature . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or hydrogen gas with a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromo group.

    Reduction: Formation of 2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Lacks the bromo group, making it less reactive in substitution reactions.

    2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different positions of the methoxy groups.

    2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone: Contains iodine atoms instead of methoxy groups, leading to different chemical properties.

Uniqueness

2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone is unique due to the combination of bromo, methoxy, and nitro groups on the phenyl ring

Eigenschaften

CAS-Nummer

33245-76-0

Molekularformel

C10H10BrNO5

Molekulargewicht

304.09 g/mol

IUPAC-Name

2-bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone

InChI

InChI=1S/C10H10BrNO5/c1-16-9-3-6(8(13)5-11)7(12(14)15)4-10(9)17-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

CCDONIOLJZLXJZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(=O)CBr)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.